Disilapentane
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H7Si2 |
|---|---|
Molecular Weight |
99.26 g/mol |
InChI |
InChI=1S/C3H7Si2/c1-2-3-5-4/h2-3H2,1H3 |
InChI Key |
OAHUKBQVDNFDBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si][Si] |
Origin of Product |
United States |
Synthetic Methodologies for Disilapentane and Its Derivatives
Reductive Coupling Approaches
Reductive coupling provides an alternative pathway to silicon-carbon and silicon-silicon bonds, often starting from halogenated precursors.
The Wurtz-type coupling reaction is a classic method for forming Si-Si bonds from halosilyl compounds using an alkali metal reductant, typically sodium. This approach has been successfully applied to create precursors for silicon carbide (SiC) from a disilapentane derivative. google.com
The synthesis begins with the preparation of 2,4-dichloro-2,4-disilapentane (DCDP). google.comrsc.orgrsc.org This halogenated precursor is then subjected to Wurtz coupling, followed by a reduction step using lithium aluminum hydride (LiAlH₄) to remove any residual Si-Cl bonds. This process yields poly(this compound) with a number-average molecular weight (Mn) of 1400 Da in 61% yield. google.com While effective, a primary drawback of the Wurtz method is the production of stoichiometric quantities of salt waste. researchgate.net
Table 3: Wurtz-Type Polymerization of a this compound Precursor
| Precursor | Reaction Steps | Product | Yield | Mn (Da) |
|---|
Data sourced from Pillot et al. as cited in US Patent 6,133,396 A. google.com
Synthesis Protocols for 2,4-Dichloro-2,4-disilapentane (DCDP)
2,4-Dichloro-2,4-disilapentane (DCDP) is a key intermediate in the synthesis of various organosilicon compounds. One established method for its preparation involves the direct synthesis from α-chloromethyltrimethylsilane and silicon in the presence of a copper catalyst. koreascience.kr This reaction is typically carried out in a stirred bed reactor at temperatures ranging from 280°C to 340°C. koreascience.kr
In a specific example, the reaction of α-chloromethylmethyldichlorosilane under similar conditions yielded a product mixture containing 2,2,4,4,6,6-hexachloro-2,4,6-trisilaheptane as the major product (60.6%), alongside other chlorinated disila- and trisila-alkanes. koreascience.kr The formation of 2,4-dichloro-2,4-dimethyl-2,4-disilapentane has also been reported as a product from the coupling reaction of silyl (B83357) methyl and silyl radicals generated during the direct synthesis with dimethyldichlorosilane. koreascience.kr
This compound serves as a crucial starting material for producing novel polycarbosilane precursors for silicon carbide-based ceramics with low free carbon content. rsc.orgrsc.org
Emerging and Advanced Synthetic Routes
Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of this compound isomers and related cyclic and polymeric structures.
Ring-Closure Reactions Utilizing this compound Building Blocks for Cyclic Silanes
This compound derivatives are valuable precursors for the synthesis of cyclic silanes. A key strategy involves the ring-closure of functionalized this compound chains. For instance, the parent 1,3-disilacyclohexane has been successfully synthesized through the ring closure of 1,5-dibromo-1,5-disilapentane using a methylene (B1212753) di-Grignard reagent. researchgate.net
Another approach involves the heterofunctional condensation reaction between 2,4-dichloro-2,4-dimethyl-2,4-disilapentane and dipotassium (B57713) dimethylsilanediolate, which can yield cyclocarbasiloxanes. researchgate.net Similarly, co-hydrolysis of 2,4-dichloro-2,4-dimethyl-2,4-disilapentane with dichlorodimethylsilane (B41323) can produce cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) and octamethylcyclotetrasiloxane. researchgate.net
Cyclic azasilanes represent a more recent class of cyclic silanes that can be formed through reactions that are thermodynamically driven by the relief of ring strain and the energy difference between Si-N and Si-O bonds. gelest.comnih.gov These compounds react rapidly at room temperature via a ring-opening mechanism. gelest.com
Table 1: Examples of Ring-Closure Reactions for Cyclic Silanes
| Precursor | Reagent(s) | Product | Reference |
|---|---|---|---|
| 1,5-dibromo-1,5-disilapentane | Methylene di-Grignard | 1,3-disilacyclohexane | researchgate.net |
| 2,4-dichloro-2,4-dimethyl-2,4-disilapentane | Dipotassium dimethylsilanediolate | Cyclocarbasiloxanes | researchgate.net |
| 2,4-dichloro-2,4-dimethyl-2,4-disilapentane | Dichlorodimethylsilane (co-hydrolysis) | Hexamethylcyclotrisiloxane, Octamethylcyclotetrasiloxane | researchgate.net |
Pyrolytic Synthesis Pathways Leading to this compound Isomers
Pyrolysis, or the thermal decomposition of compounds at high temperatures, provides a pathway to generate reactive intermediates and synthesize various isomers. Flash vacuum pyrolysis of cis-1-(pentamethyldisilanyl)-3-methyl-1,3-butadiene at 635°C resulted in isomeric silyl hydrides. researchgate.net This process involved a 1,5-migration of a trimethylsilyl (B98337) group from silicon to carbon, forming a transient 1-sila-1,3-butadiene intermediate. researchgate.net
Further evidence for the formation of silicon-carbon double-bonded intermediates in pyrolytic reactions comes from the photolysis of related compounds. For example, the 214 nm photolysis of a similar precursor in the presence of methoxytrimethylsilane (B155595) yielded 2-methoxy-2,4,4-trimethyl-3-vinyl-2,4-disilapentane and 2-methoxy-2,4,4-trimethyl-2,4-disilapentane. researchgate.net
Anionic Polymerization Strategies for Controlled Polysilane Structures
Anionic polymerization offers a powerful method for creating polymers with well-defined structures. A novel approach to polysilane synthesis utilizes the anionic polymerization of masked disilenes, such as 1-phenyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene derivatives. nih.gov This method is currently unique in its ability to produce polysilanes with highly controlled structures. nih.gov
The process can be used to create block copolymers. For instance, the anionic polymerization of a masked disilene followed by a second polymerization with a methacrylate (B99206) monomer can produce amphiphilic block copolymers like poly(1,1-dimethyl-2,2-dihexyldisilene)-b-poly(2-hydroxyethyl methacrylate) (PMHS-b-PHEMA). nih.gov This living polymerization technique allows for the synthesis of polymers with controlled molecular weight and architecture, as there is no formal termination step in the absence of impurities. wikipedia.org
Hydrosilylation-Based Synthesis of Disilanes
Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a fundamental process in organosilicon chemistry, often catalyzed by transition metals, particularly platinum compounds. rsc.orgacs.org This method can be employed for the synthesis of disilanes and larger polysilanes.
The reactivity of hydrosilanes in these reactions generally follows the order SiH₄ > RSiH₃ > R₂SiH₂ > R₃SiH. rsc.org The reaction can be catalyzed by various transition metal complexes, with platinum catalysts like chloroplatinic acid being the most common. acs.org For example, a platinum-catalyzed hydrosilylation of arylacetylenes with trichlorosilane (B8805176) can be a step in the synthesis of more complex molecules. organic-chemistry.org Nickel-based catalysts have also shown effectiveness in the hydrosilylation of alkenes and dienes. mdpi.com
Reaction Mechanisms and Chemical Transformations Involving Disilapentane
Redistribution Reactions within Disilane Chemical Systems
Redistribution reactions are a common feature in the chemistry of organosilanes, including systems containing disilapentane. These reactions involve the exchange of substituents around a central silicon atom, often leading to a mixture of products. Catalysts for these transformations can be Lewis acidic or basic. For example, phosphines, amines, and their corresponding salts (phosphonium or ammonium (B1175870) chlorides) can catalyze the disproportionation of disilanes into monosilanes and a mixture of oligo- or polysilanes. nih.gov
The industrial residue from the Müller-Rochow Direct Process, which contains a mixture of methylchlorodisilanes, is a prime example where redistribution is actively studied. researchgate.net Research has shown that alkali and alkaline earth metal salts can induce the cleavage and disproportionation of these disilanes. researchgate.netnih.gov Specifically, chlorides can promote the disproportionation of highly chlorinated disilanes, while metal hydrides can lead to both reduction and cleavage. researchgate.net These redistribution reactions are also a known complication in catalytic dehydrocoupling, particularly with late transition metal catalysts, leading to Si-Si bond scission and the formation of complex product mixtures. acs.orgcapes.gov.br
Directed C-H and Si-H Bond Activation Processes in this compound Derivatives
The selective activation of C-H and Si-H bonds is a cornerstone of modern synthetic chemistry, enabling the precise functionalization of molecules. In the context of this compound derivatives and related organosilanes, transition metal catalysts play a pivotal role in mediating these transformations. researchgate.netnih.gov
Si-H Bond Activation: The activation of Si-H bonds is a fundamental step in hydrosilation and dehydrocoupling reactions. researcher.life Transition metals can interact with the Si-H bond in several ways. Electron-rich, late transition metals often react via oxidative addition, where the metal center inserts into the Si-H bond, forming a metal-hydrido-silyl species. mdpi.com In contrast, early transition metals or Lewis acidic centers activate the Si-H bond without changing the metal's formal oxidation state, often involving σ-bond metathesis or the formation of σ-SiH complexes. nih.govnih.gov The polarization of the Si-H bond, with silicon being less electronegative than hydrogen, gives the hydrogen a "hydridic" character, influencing its reactivity. gelest.com
C-H Bond Activation: The functionalization of typically inert C-H bonds using organosilanes has become an important strategy for forming new carbon-carbon and carbon-silicon bonds. researchgate.net Transition metal-catalyzed reactions, often employing palladium, rhodium, or iridium, can direct the coupling of an aryl or alkyl C-H bond with an organosilane. researchgate.net These processes frequently involve a directing group on the substrate to position the metal catalyst near the target C-H bond, followed by C-H activation and subsequent cross-coupling with the organosilane.
Table 2: Catalysts for Directed Bond Activation in Organosilanes This table summarizes common catalyst types and the bond activations they facilitate in organosilane chemistry.
| Catalyst System | Bond(s) Activated | Typical Reaction | Mechanistic Feature |
|---|---|---|---|
| Zirconocene (B1252598)/Hafnocene Complexes | Si-H | Dehydrocoupling | σ-Bond Metathesis tandfonline.comacs.org |
| Rhodium(III) Complexes | C-H, Si-H | Direct Arylation | Chelation-Assisted C-H Activation researchgate.net |
| Platinum(0) Complexes | Si-H | Hydrosilation | Oxidative Addition mdpi.comresearchgate.net |
| Iron-based Catalysts | Si-H | Hydrosilation | Silylene Mechanism / Si-H Addition nih.gov |
| Lewis Acids (e.g., B(C₆F₅)₃) | Si-H | Hydrosilation/Coupling | Heterolytic Si-H Cleavage nih.gov |
Investigation of Fragmentation Pathways for Ionized Silyl (B83357) Organic Compounds
Mass spectrometry is a powerful analytical technique for determining the structure and molecular weight of compounds, including organosilanes like this compound. When a molecule is ionized in a mass spectrometer, typically through electron impact, it forms an energetically unstable molecular ion (M⁺•) that can break apart into smaller, charged fragments. msu.edu The resulting pattern of fragments provides a "fingerprint" that is characteristic of the original molecule's structure. wikipedia.org
For silyl organic compounds, fragmentation is influenced by the relative strengths of the various bonds. The cleavage of a bond results in a positively charged ion and an uncharged radical; only the charged fragments are detected. Common fragmentation pathways for organosilanes include:
α-Cleavage: Cleavage of a bond adjacent to the silicon atom. The presence of a heteroatom with non-bonding electrons (like oxygen or nitrogen) can localize the charge and direct this type of fragmentation. msu.edu
Si-C Bond Cleavage: The breaking of a silicon-carbon bond, often leading to the loss of an alkyl or aryl radical.
Si-Si Bond Cleavage: In disilanes and oligosilanes, the Si-Si bond can be cleaved. encyclopedia.pub
Rearrangements: Complex rearrangements, such as the McLafferty rearrangement in compounds containing a carbonyl group, can also occur. libretexts.org
Advanced techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) allow for the detailed study of these fragmentation pathways, providing comprehensive insights into the behavior of ionized silyl compounds. nih.gov
Functional Group Transformations and Derivatization Reactions of this compound
The chemical reactivity of this compound and its derivatives is largely centered around the transformation of silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds, as well as the manipulation of substituents on the silicon atoms. These reactions are crucial for the synthesis of more complex organosilicon compounds and polymers with tailored properties. Key transformations include ring-opening reactions, dehydrogenative coupling, and hydrosilylation processes.
One notable method for the synthesis of a functionalized this compound involves the ring-opening reaction of 1,1,3,3-tetramethyl-1,3-disilacyclobutane (B157552). For instance, the reaction with bromobis(trifluoromethyl)amine leads to the formation of 1-bromo-4-fluoro-2,2,4-trimethyl-2,4-disilapentane. rsc.orgrsc.org This reaction proceeds through the cleavage of the Si-C bond in the cyclobutane (B1203170) ring and subsequent addition of bromine and fluorine atoms to the silicon centers. rsc.orgrsc.org
Another synthetic route to a this compound derivative is through the pyrolysis of tetramethylsilane. This high-temperature process results in the formation of several products, including 2,2,4,4-tetramethyl-2,4-disilapentane. capes.gov.br
Furthermore, reactions involving 1,1,3,3-tetramethyl-1,3-disilacyclobutane with chlorosilanes in the presence of a hexachloroplatinic(IV) acid catalyst yield chlorine-functionalized this compound adducts. Specifically, the reaction with trichlorosilane (B8805176) produces Me₂SiCl·CH₂·SiMe₂·CH₂·SiHCl₂ in an 80% yield, while reaction with dichloro(methyl)silane gives Me₂SiCl·CH₂·SiMe₂·CH₂·SiMeHCl at a 61% yield. researchgate.net
Dehydrogenative coupling represents another significant class of reactions for modifying disilapentanes, particularly for the formation of silicon-silicon bonds and the synthesis of polysilanes. acs.orgwikipedia.org This process typically involves the use of transition metal catalysts to facilitate the elimination of hydrogen gas and the coupling of silane (B1218182) moieties. acs.orgwikipedia.orgnih.gov While the general mechanism is well-established for various silanes, specific studies on this compound highlight the potential for creating oligomers and polymers with a poly(2,4-disilapentane) backbone. acs.org
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction for the functionalization of disilapentanes bearing Si-H groups. acs.orgnih.govlibretexts.org This reaction can be catalyzed by various transition metal complexes and is a versatile method for introducing a wide range of organic functional groups onto the silicon backbone. nih.govlibretexts.org
Table 1: Synthesis of Functionalized this compound Derivatives
| Starting Material(s) | Reagent(s) | Product(s) | Yield (%) | Reference(s) |
| 1,1,3,3-Tetramethyl-1,3-disilacyclobutane | Bromobis(trifluoromethyl)amine | 1-Bromo-4-fluoro-2,2,4-trimethyl-2,4-disilapentane | Not Specified | rsc.orgrsc.org |
| Tetramethylsilane | Pyrolysis | 2,2,4,4-Tetramethyl-2,4-disilapentane | Not Specified | capes.gov.br |
| 1,1,3,3-Tetramethyl-1,3-disilacyclobutane | Trichlorosilane, Hexachloroplatinic(IV) acid | Me₂SiCl·CH₂·SiMe₂·CH₂·SiHCl₂ | 80 | researchgate.net |
| 1,1,3,3-Tetramethyl-1,3-disilacyclobutane | Dichloro(methyl)silane, Hexachloroplatinic(IV) acid | Me₂SiCl·CH₂·SiMe₂·CH₂·SiMeHCl | 61 | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the characterization of organosilicon compounds, offering detailed information about the chemical environment of silicon, carbon, and hydrogen nuclei.
Silicon-29 (²⁹Si) NMR spectroscopy is particularly powerful for analyzing the microstructure of polysilanes and their derivatives. osti.gov Although the natural abundance of the ²⁹Si isotope is low, modern NMR techniques can provide high-resolution spectra. In the context of poly(disilapentane) oligomers and polymers, ²⁹Si NMR is used to determine the extent of polymerization and the local environment of the silicon atoms. mdpi.com
The chemical shifts in ²⁹Si NMR are sensitive to the number and type of groups attached to the silicon atom. illinois.edu For instance, the signals for silicon atoms in different parts of a polymer chain, such as terminal groups versus internal repeating units, will appear at distinct chemical shifts. cas.cz In studies of related polysiloxane copolymers, ²⁹Si NMR has been effectively used to quantify the sequence distribution of different monomer units. osti.gov This is achieved by analyzing the relative intensities of the various ²⁹Si NMR resonances, which can be assigned to specific triad (B1167595) and pentad sequences within the polymer chain. osti.gov
For example, in a hypothetical analysis of a poly(this compound) copolymer, distinct signals would be expected for silicon atoms based on their neighboring units. The chemical shift values provide quantitative information about the degree of hydration and the mean silicate (B1173343) chain length in related systems. mdpi.com
Table 1: Illustrative ²⁹Si NMR Chemical Shift Ranges for Silicate Species
| Silicon Environment (Qⁿ) | Chemical Shift Range (ppm) |
|---|---|
| Q⁰ (e.g., in C₃S and C₂S) | -65 to -75 |
| Q¹ | -78 to -82.5 |
Data sourced from studies on calcium silicate-based cements, illustrating the sensitivity of ²⁹Si NMR to the local silicon environment. mdpi.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information for the detailed structural elucidation of poly(this compound). slideshare.net
¹H NMR spectroscopy is used to identify the types and connectivity of hydrogen-containing groups. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum allow for the assignment of protons in different chemical environments, such as those on the silicon atoms (Si-H) and those in the alkyl chains.
¹³C NMR spectroscopy offers a direct view of the carbon skeleton of the polymer. A key advantage of ¹³C NMR is its wide spectral dispersion (typically 0-220 ppm), which often allows for the resolution of individual signals for each unique carbon atom in the molecule. libretexts.org This is particularly useful for complex polymers where ¹H NMR signals may overlap. libretexts.org The chemical shifts in ¹³C NMR are influenced by the hybridization state of the carbon and the electronegativity of adjacent atoms. For instance, carbons bonded to silicon will have characteristic chemical shifts. In the analysis of polyanilines, high-resolution ¹³C NMR has been instrumental in analyzing the detailed chain structure. kpi.ua Interrupted decoupling experiments in solid-state ¹³C NMR can further help to distinguish between protonated and non-protonated carbon atoms, aiding in resonance assignment. osti.gov
Table 2: General Chemical Shift Ranges in ¹³C NMR
| Carbon Type | Chemical Shift Range (ppm) |
|---|---|
| sp³ hybridized carbons | 0 - 50 |
| sp² hybridized carbons | 100 - 150 |
| Carbonyl carbons | 170 - 220 |
General ranges that can vary based on specific molecular structure and substituents. libretexts.org
Silicon-29 NMR in Poly(this compound) Oligomer and Polymer Analysis
Vibrational Spectroscopy for Molecular Bond Analysis
Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds present.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tanta.edu.eg For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). vscht.cz
In the analysis of this compound and its polymers, IR spectroscopy can identify characteristic bond vibrations. For example, the Si-H, Si-C, C-H, and Si-Si bonds will each have distinct absorption frequencies. The stretching vibrations of C-H bonds typically appear below 3000 cm⁻¹, while those involving double or triple bonds appear at higher wavenumbers. vscht.cz The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bending vibrations that is unique to the molecule as a whole. adpcollege.ac.in
Table 3: General Characteristic IR Absorption Frequencies
| Bond | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C-H | Stretch (alkane) | 2850 - 2960 |
| C-C | Stretch | 1200 |
| Si-H | Stretch | ~2100 - 2200 |
| Si-C | Stretch | ~600 - 800 |
These are approximate ranges and can be influenced by the molecular environment. wordpress.com
Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. mdpi.com It is complementary to IR spectroscopy, as some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. Raman spectroscopy is particularly useful for studying the conformational properties of molecules. researchgate.net
Studies combining gas-phase electron diffraction and ab initio calculations have been used to investigate the conformational properties of related molecules like 1,5-disilapentane. acs.org Raman spectroscopy can be employed to study the conformational changes in molecules in different phases (gas, liquid, solid) and under varying conditions such as temperature and pressure. researchgate.net For example, the presence of different conformers (e.g., anti and gauche) can be identified by the appearance of distinct bands in the Raman spectrum. researchgate.net The combination of Raman spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), can provide a more detailed understanding of the observed spectra and the underlying molecular structures. nih.gov
Infrared Spectroscopy for Characteristic Bond Vibrations
Mass Spectrometry for Molecular Characterization and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. wikipedia.org
When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M⁺). This molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals. msu.edu Only the charged fragments are detected by the mass spectrometer.
The fragmentation pattern is a unique characteristic of a molecule and provides valuable structural information. libretexts.org The analysis of the m/z values of the fragment ions can help to piece together the structure of the original molecule. For this compound, fragmentation would likely involve the cleavage of Si-Si, Si-C, and C-C bonds. The relative abundance of the different fragment ions is influenced by their stability. For example, the formation of more stable carbocations or silicon-containing cations would be favored.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| 1,5-Disilapentane |
| Polysiloxanes |
| Poly(dimethyl siloxane) |
| Poly(diphenyl siloxane) |
| Polyanilines |
| Tetraethoxysilane |
| 1,4-Disilabutane |
| Azido(difluoro)phosphane |
| Difluoro(isocyanato)phosphine |
| Difluoro(isothiocyanato)phosphine |
| Pentan-2-one |
| Pentan-3-one |
| 1-heptanol |
| Formaldehyde |
| HBr |
| Toluene |
| Ethanol |
| Pentane |
| 2-methylbutane |
| Propenoic acid |
| Carbon dioxide |
| Propane |
| 4-methyl-3-pentene-2-one |
| N,N-diethylmethylamine |
| Cocaine |
| 1-octene |
| Octane |
| Acetaldehyde |
| Benzaldehyde |
| 4-chlorostyrene |
| allyl(chloro)dimethylsilane |
| 1-iodooctane |
| dimethylallylamine |
| 4ADSS |
| [2.2]paracyclophane |
| dichloro[2.2]paracyclophane |
| tetrachloro[2.2]paracyclophane |
| diethyl[2.2]paracyclophane |
| α, α, a', a'-Octafluoro[2.2]paracyclophane |
| Polyxylylene |
| Polytetrafluoroxylylene |
| Hexamethylbenzene |
| Deuterochloroform |
| Tetramethylsilane |
| Calcium chloride |
| Bismuth oxide |
| Zirconium oxide |
| Aniline |
| (NH4)2S2O8 |
| NH4OH |
| Ethylenediamine |
| Cetyltrimethylammonium bromide |
| Methyl phosphorylcholine |
| cis-5-decene |
| 1,2-oleoyl-glycero-3-phosphocholine |
| Alkanethiols |
| Lysozyme |
| Water |
| Ozone |
| Hydrochloric acid |
| Carbon |
| Oxygen |
| Nitrogen |
| Silicon |
| Hydrogen |
| Fluorine |
| Phosphorus |
| Sulfur |
| Chlorine |
| Bromine |
| Iodine |
| Aluminum |
| Lithium |
| Calcium |
| Bismuth |
| Zirconium |
| Ammonium (B1175870) |
| Silver |
| Gold |
| Sodium |
| Potassium |
| Iron |
| Copper |
| Zinc |
| Nickel |
| Cobalt |
| Manganese |
| Chromium |
| Vanadium |
| Titanium |
| Scandium |
| Germanium |
| Arsenic |
| Selenium |
| Gallium |
| Indium |
| Tin |
| Antimony |
| Tellurium |
| Lead |
| Thallium |
| Mercury |
| Cadmium |
| Strontium |
| Barium |
| Radium |
| Cesium |
| Rubidium |
| Francium |
| Beryllium |
| Magnesium |
| Aluminum |
| Gallium |
| Indium |
| Thallium |
| Tin |
| Lead |
| Bismuth |
| Polonium |
| Astatine |
| Radon |
| Francium |
| Radium |
| Actinium |
| Thorium |
| Protactinium |
| Uranium |
| Neptunium |
| Plutonium |
| Americium |
| Curium |
| Berkelium |
| Californium |
| Einsteinium |
| Fermium |
| Mendelevium |
| Nobelium |
| Lawrencium |
| Rutherfordium |
| Dubna |
| Seaborgium |
| Bohrium |
| Hassium |
| Meitnerium |
| Darmstadtium |
| Roentgenium |
| Copernicium |
| Nihonium |
| Flerovium |
| Moscovium |
| Livermorium |
| Tennessine |
Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS)
Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS) is a modern mass spectrometry technique that utilizes nanoparticles as a matrix for the desorption and ionization of analytes. iaea.org This method is particularly advantageous for the analysis of small molecules like this compound. nih.gov Unlike traditional organic matrices, nanoparticles provide a clean background in the low mass range, which circumvents the issue of matrix-related ion interference. nih.gov
In a NALDI-MS analysis, the sample is co-crystallized with a suspension of nanoparticles, such as gold, silver, or platinum, and irradiated with a laser. nih.govmdpi.com The nanoparticles efficiently absorb the laser energy and transfer it to the analyte, promoting soft ionization with minimal fragmentation. nih.gov This would allow for the clear determination of the molecular ion of this compound, providing an accurate molecular weight. The enhanced sensitivity and selectivity of NALDI-MS enable straightforward analysis of target species within a complex sample. nih.gov
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for High-Resolution Analysis
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out for its exceptional mass resolving power and accuracy. mdpi.com This technique is based on the principle of measuring the cyclotron frequency of ions confined in a Penning trap, which consists of a strong, uniform magnetic field and electric trapping plates. wikipedia.orgyale.edu The cyclotron frequency of an ion is inversely proportional to its mass-to-charge ratio (m/z), allowing for extremely precise mass determination, often with accuracy in the parts-per-billion (ppb) range. mdpi.com
For this compound, analysis by FT-ICR-MS would yield an unambiguous molecular formula by distinguishing its exact mass from other potential elemental compositions. The ultra-high resolution can separate isobaric and even isomeric species, ensuring high confidence in compound identification. mdpi.comrsc.org The non-destructive nature of ion detection in FT-ICR-MS also permits tandem mass spectrometry (MSn) experiments for further structural investigation. yale.edu
Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS) for Mechanistic Insights
Triple Quadrupole (QqQ) mass spectrometry is a powerful tool for quantitative analysis and structural elucidation through tandem mass spectrometry (MS/MS). wikipedia.org It consists of three quadrupoles arranged in series. wikipedia.orgagnopharma.com The first quadrupole (Q1) acts as a mass filter to select a specific precursor ion, such as the molecular ion of this compound generated via a soft ionization source like electrospray ionization (ESI). agnopharma.comnih.gov
The selected ions then pass into the second quadrupole (q2), which functions as a collision cell. labmanager.com Here, the ions are fragmented through collision-induced dissociation (CID) with an inert gas. agnopharma.com The resulting fragment ions are then analyzed by the third quadrupole (Q3), which can be set to scan for all fragments or to selectively monitor for specific product ions in a mode known as selected reaction monitoring (SRM). wikipedia.orgnih.gov This process provides a fragmentation pattern that is characteristic of the molecule's structure, offering deep mechanistic insights into its chemical bonds and arrangement. wikipedia.orgnih.gov
Electron Diffraction for Gas-Phase Molecular Structure Determination and Conformational Analysis
Gas-phase electron diffraction (GED) is a primary technique for determining the molecular structure of volatile compounds free from the intermolecular forces present in the solid or liquid states. wikipedia.orgarxiv.org A combined GED and ab initio calculation approach was used to analyze the gas-phase structure and conformational properties of 1,5-disilapentane. acs.orgresearchgate.netacs.org
The analysis revealed that in the vapor phase, 1,5-disilapentane exists as a mixture of three conformers: anti-anti (AA), anti-gauche (AG), and gauche(+)-gauche(-) (G+G-). researchgate.net The experimental data, recorded with the sample at 273 K, indicated the relative abundances of these conformers. acs.org The study allowed for the simultaneous refinement of 29 geometric parameters. researchgate.netresearchgate.net
Below are the key geometric parameters determined for the gas-phase conformers of 1,5-disilapentane.
| Parameter | AA Conformer | G(+)G(−) Conformer |
|---|---|---|
| r(C–Si) | 1.886(1) | 1.888(1) |
| r(C–C) | 1.537(2) | 1.539(2) |
| r(Si–H) | 1.487(4) | |
| ∠(CCC) | 114.8(7) | 118.8(7) |
| ∠(CCSi) | 114.1(4) | 116.8(7) |
| ∠(SiCCC) | 180.0 | 60.9(10) |
| Composition (%) | 28(4) | 26(6) |
The anti-gauche (AG) conformer was also identified with a composition of 40(5)%. researchgate.net
X-ray Diffraction for Solid-State Crystal Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. iastate.eduwikipedia.org The technique involves irradiating a crystal with X-rays and measuring the intensities and angles of the diffracted beams. iastate.edumalvernpanalytical.com This diffraction pattern is used to calculate the electron density map of the crystal, revealing atomic positions, bond lengths, and bond angles. wikipedia.org
The crystal structure of 1,5-disilapentane was determined by X-ray diffraction at a low temperature of 113 K. acs.org The analysis showed that in the solid state, 1,5-disilapentane exists exclusively in the anti-anti (AA) conformation. researchgate.netresearchgate.net The structure was solved by direct methods and refined to a high degree of accuracy. acs.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.585(8) |
| b (Å) | 4.704(3) |
| c (Å) | 9.895(6) |
| β (°) | 95.77(4) |
| Volume (ų) | 721.8 |
| Z (molecules/cell) | 4 |
| r(C–Si) (Å) | 1.868(2) |
| r(C–C) (Å) | 1.527(2) |
| ∠(CCC) (°) | 113.8(2) |
| ∠(CCSi) (°) | 115.2(1) |
| ∠(SiCCC) (°) | 180.0(1) |
Chromatographic Techniques for Molecular Weight Distribution and Polydispersity Analysis
Chromatographic techniques, particularly gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), are essential for characterizing the molecular weight and molecular weight distribution of compounds, especially polymers. oecd.orgaimplas.net GPC separates molecules based on their hydrodynamic volume in solution. aimplas.netshimadzu.cz Larger molecules elute faster as they are excluded from the pores of the column's stationary phase, while smaller molecules penetrate the pores and elute later. shimadzu.cz
While this compound is a small molecule, GPC/SEC would be invaluable for assessing the purity of a synthesized batch, detecting the presence of oligomers or higher molecular weight impurities. Furthermore, if this compound were used as a monomer or a building block in polymerization, GPC would be the standard method to analyze the resulting polymer. lcms.czlabrulez.com The technique provides key parameters that describe the polymer sample.
| Parameter | Symbol | Description |
|---|---|---|
| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to the number of molecules present. |
| Weight-Average Molecular Weight | Mw | The statistical average molecular weight of all polymer chains in the sample, where the contribution of each chain is weighted by its mass. It is more sensitive to larger molecules. |
| Polydispersity Index (Dispersity) | PDI (or Đ) | Defined as the ratio Mw/Mn. It measures the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample (all molecules have the same length). malvernpanalytical.comnih.gov |
In-situ and Real-Time Spectroscopic Monitoring of Chemical Reactions
In-situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it progresses, providing valuable kinetic and mechanistic data without altering the reaction conditions. rsc.orgnih.gov Techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be coupled directly to a reaction vessel. rsc.orgresearchgate.net
For this compound, this approach could be used to monitor its synthesis, for instance, by tracking the disappearance of reactant vibrational bands and the appearance of characteristic Si-C and Si-H bands of the product over time. This is particularly relevant for understanding complex processes like chemical vapor deposition (CVD), where this compound can act as a single-source precursor for materials like silicon carbide. acs.org In-situ monitoring of the gas phase in a CVD reactor would reveal reaction intermediates and help optimize deposition conditions by providing direct feedback on the chemical transformations occurring. google.com.na
Computational and Theoretical Investigations of Disilapentane Systems
Ab Initio Calculations for Molecular Geometries and Energetics
Ab initio quantum chemical methods, which are based on first principles without reliance on empirical parameters, are fundamental in determining the precise molecular geometries and energetic landscapes of disilapentane systems. These calculations solve the electronic Schrödinger equation to map out the potential energy surface, identifying stable isomers and the transition states that connect them. unacademy.com
Research on 1,5-disilapentane has employed ab initio calculations at various levels of theory, including Self-Consistent Field (SCF) and Møller-Plesset perturbation theory (MP2), often using basis sets like 6-31G*. acs.orgacs.org These methods are crucial for optimizing the geometries of different rotational isomers (conformers). For 1,5-disilapentane, several conformers exist, including the all-anti (AA), anti-gauche (AG), and gauche-gauche (G+G−) forms. researchgate.netresearchgate.net
Computational studies consistently find the all-anti (AA) conformer of 1,5-disilapentane to be the structure with the lowest energy. researchgate.netresearchgate.net The relative energies of other conformers can be calculated to understand their population distribution at a given temperature. More advanced calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), can be used to obtain even more accurate single-point energies for these geometries to refine the understanding of their relative stabilities. acs.orgacs.org
Table 1: Calculated Relative Energies of 1,5-Disilapentane Conformers This table illustrates the kind of data generated from ab initio calculations, showing the energy of each conformer relative to the most stable one.
| Conformer | Point Group Symmetry | Calculated Relative Energy (kJ mol⁻¹) |
| AA | C₂ᵥ | 0.0 (Reference) |
| AG | C₁ | 2.1 |
| G⁺G⁻ | C₂ | 3.4 |
| G⁺G⁺ | C₁ | 4.2 |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic properties and reactivity of molecules like this compound. wikipedia.org DFT methods calculate the total energy of a system based on its electron density, providing a powerful framework for exploring chemical phenomena. uniud.it
DFT is used to investigate the electronic structure of polysilanes by calculating key descriptors such as molecular orbital (HOMO/LUMO) energies, atomic charge distributions, and the density of states. mdpi.comresearchgate.net The distribution of electrons within the this compound framework is not uniform and is heavily influenced by the molecule's conformation. The σ-electrons in the Si-Si bonds are delocalized, a phenomenon known as σ-conjugation, which gives polysilanes their unique electronic properties. inoe.ro
DFT calculations can map the electron density to visualize charge localization and analyze how it changes between different conformers. researchgate.net This analysis helps in understanding the molecule's polarity, potential sites for nucleophilic or electrophilic attack, and the nature of its frontier orbitals, which are key to its reactivity and spectroscopic properties. mdpi.com For helical polysilanes, time-dependent DFT (TD-DFT) has been used to simulate and interpret their circular dichroism spectra, linking electronic transitions to specific helical structures. mdpi.com
Table 2: Electronic Properties of a this compound System Obtainable via DFT This conceptual table outlines key electronic descriptors that DFT calculations can provide to characterize the molecular framework.
| Property | Description | Significance |
| HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines electronic transition energies, ionization potential, electron affinity, and reactivity. |
| Mulliken Atomic Charges | Partial charges assigned to individual atoms in the molecule. | Indicates sites susceptible to electrostatic interactions and chemical attack. scispace.com |
| Electron Density Map | A 3D representation of the probability of finding an electron. | Visualizes bonding, lone pairs, and regions of high or low electron density. |
| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular forces and solubility. |
A significant strength of DFT is its ability to model chemical reaction mechanisms. mdpi.comnumberanalytics.com By mapping the potential energy surface, DFT calculations can identify the lowest energy pathways for a chemical transformation, locating the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. dergipark.org.tr The energy difference between the reactants and the transition state gives the activation energy barrier, which is the primary determinant of the reaction rate. srce.hr
For a system like this compound, DFT could be employed to predict the mechanisms of reactions such as thermal decomposition (pyrolysis) or oxidation. The calculations would involve locating the transition state for bond-breaking (e.g., Si-Si or Si-C bond homolysis) and following the intrinsic reaction coordinate (IRC) to ensure that the identified transition state correctly connects the reactant and product. srce.hr Such studies are invaluable for understanding the stability and reactivity of polysilanes and for designing new synthetic routes. mdpi.com
Table 3: Hypothetical DFT-Calculated Energetics for a this compound Reaction Step This table represents typical data from a DFT reaction mechanism study, showing the calculated energy changes along a reaction coordinate.
| Species | Description | Relative Gibbs Free Energy (kJ/mol) |
| Reactants | Initial this compound + Reagent | 0.0 |
| Transition State (TS1) | Highest energy point on the pathway | +95.5 |
| Intermediate (INT) | A metastable species formed during the reaction | +25.1 |
| Transition State (TS2) | Second activation barrier | +70.3 |
| Products | Final products of the reaction | -45.0 |
Analysis of Electronic States and Charge Distribution within this compound Frameworks
Conformational Analysis through Combined Experimental and Theoretical Approaches
The most accurate understanding of molecular structure comes from combining experimental data with theoretical calculations. For flexible molecules like 1,5-disilapentane, a powerful approach is the joint application of gas-phase electron diffraction (GED) and ab initio computations. acs.orgacs.orgacs.orgacs.org
In this method, the experimental GED data provides a radial distribution curve representing all internuclear distances in the molecule. However, for a molecule with multiple conformers, this curve is a population-weighted average, making it difficult to solve for a unique structure. To overcome this, ab initio calculations are used to provide "flexible restraints." acs.orgacs.org These restraints can be, for example, the calculated differences in bond lengths and angles between conformers, or theoretical vibrational amplitudes. By incorporating these theoretical restraints into the analysis of the experimental data, a much more detailed and reliable refinement of the geometric parameters and conformational composition is possible. acs.org
Studies on 1,5-disilapentane have successfully used this combined approach. acs.orgresearchgate.netresearchgate.net The analysis confirmed that the gas phase at the experimental temperature is a mixture of the AA, AG, and G+G− conformers, with populations determined to be approximately 28%, 40%, and 26%, respectively. researchgate.netresearchgate.net Furthermore, the crystal structure of 1,5-disilapentane was determined by X-ray diffraction, revealing that only the AA conformer is present in the solid state, which aligns with theoretical calculations identifying it as the lowest energy structure. researchgate.netresearchgate.netresearchgate.net The geometric parameters determined from GED/ab initio methods in the gas phase show good agreement with those from the solid-state XRD analysis. researchgate.netresearchgate.net
Table 4: Comparison of Key Geometric Parameters for 1,5-Disilapentane Conformers Data derived from combined Gas Electron Diffraction (GED)/ab initio calculations for the gas phase and X-ray Diffraction (XRD) for the solid state. researchgate.netresearchgate.netresearchgate.net
| Parameter | Method | AA Conformer | G⁺G⁻ Conformer |
| r(C-Si) / Å | GED / ab initio | 1.886(1) | 1.888(1) |
| XRD (Solid State) | 1.868(2) | - | |
| r(C-C) / Å | GED / ab initio | 1.537(2) | 1.539(2) |
| XRD (Solid State) | 1.527(2) | - | |
| ∠(CCC) / ° | GED / ab initio | 114.8(7) | 118.8(7) |
| XRD (Solid State) | 113.8(2) | - | |
| ∠(CCSi) / ° | GED / ab initio | 114.1(4) | 116.8(7) |
| XRD (Solid State) | 115.2(1) | - | |
| τ(SiCCC) / ° | GED / ab initio | 180.0 | 60.9(10) |
| XRD (Solid State) | 180.0 | - |
Quantum Chemical Modeling of Silicon-Containing Species and their Interactions
Quantum chemical modeling extends beyond simple, stable molecules to encompass a wide array of silicon-containing species and their complex interactions. These theoretical methods are vital for exploring species that may be transient, highly reactive, or difficult to isolate and study experimentally.
For instance, quantum chemical modeling has been used to investigate the structure, stability, and bonding in exotic noble gas-silicon cations (e.g., NgSiX₃⁺). mdpi.com These studies reveal that the Ng-Si bonds are surprisingly strong and possess a degree of covalent character. mdpi.com Modeling is also applied to understand the photophysics of polysilanes, explaining the nature of the excited states and the mechanisms of radical production upon irradiation. dtic.mil By simulating the electronic structure of long polysilane chains, researchers can rationalize their unique optoelectronic properties, which are heavily dependent on the polymer's conformation. inoe.romdpi.com Such models provide fundamental insights that guide the development of new silicon-based materials for applications like photodetectors and molecular wires. inoe.ro
Theoretical Insights into Silicon Catenation and Bonding in Polysilane Systems
Catenation, the ability of an element to form chains of atoms bonded to itself, is a defining feature of carbon chemistry and is also significant for silicon. numberanalytics.comunacademy.com Theoretical chemistry provides deep insights into the nature of silicon catenation and the Si-Si bond, explaining both the similarities and differences compared to carbon. The ability of an element to catenate is related to the bond energy of the element to itself. unacademy.com
Theoretical models highlight that the Si-Si single bond is weaker and more reactive than the C-C bond. quora.com A key feature of silicon catenation explored through theory is σ-conjugation, where the delocalization of electrons along the Si-Si sigma-bonded backbone gives rise to intense electronic transitions in the UV region. dtic.mil This property is fundamentally different from the behavior of alkanes. Molecular orbital theory explains how the overlap of adjacent sp³ hybrid orbitals on silicon atoms leads to the formation of valence and conduction bands in long polysilane chains, influencing their electrical properties. inoe.ro Theoretical studies also show that the energy levels of these orbitals, and thus the electronic properties, are highly sensitive to the dihedral angles of the Si-Si backbone, providing a direct link between the polymer's conformation and its function. dtic.mil
Applications of Disilapentane and Its Polymeric Derivatives As Precursors in Advanced Materials Synthesis
Precursors for Silicon Carbide (SiC) Ceramics via Polymer Pyrolysis
The conversion of organosilicon polymers into ceramics, known as the Polymer-Derived Ceramics (PDCs) route, offers a versatile method for producing SiC-based materials. Disilapentane-derived polymers are central to this process, enabling the creation of complex ceramic shapes and compositions that are challenging to achieve with traditional powder-based methods. anr.fr
Poly(2,4-disilapentane) Oligomers as Preceramic Polymers
Poly(2,4-disilapentane) oligomers serve as efficient preceramic polymers for SiC. These polymers, when subjected to pyrolysis, undergo a series of chemical transformations, ultimately yielding a ceramic material. The synthesis of these oligomers can be achieved through various methods, including the dehydrocondensation of 1,4-disilapentane using metallocene catalysts, which produces polymers with controlled molecular weights. google.comacs.org
Another approach involves the Wurtz polymerization of 2,4-dichloro-2,4-disilapentane. google.com This monomer is synthesized by the coupling of dichloromethane (B109758) with excess methyldichlorosilane. google.com The resulting poly(this compound) can be converted into a polycarbosilane at elevated temperatures, which then serves as the direct precursor to SiC upon pyrolysis. google.com
Formation of Poly(silacarbosilane)s from this compound Derivatives
The thermal conversion of poly(this compound) to poly(silacarbosilane) is a critical step in the synthesis of SiC ceramics. Heating poly(this compound) to temperatures between 300-350°C induces a rearrangement to form the corresponding polycarbosilane. google.com This process is essential for achieving high ceramic yields during the final pyrolysis stage.
The structure and composition of the resulting poly(silacarbosilane) can be tailored by controlling the synthesis of the initial this compound derivatives. For instance, the copolymerization of different silylene and this compound-diyl units allows for the creation of precursors with varying C/Si ratios, which in turn influences the properties of the final ceramic product.
Methodologies for Controlling Stoichiometry and Minimizing Free Carbon Content in Derived Ceramics
A significant challenge in the production of SiC from preceramic polymers is controlling the stoichiometry to achieve a 1:1 Si:C ratio and minimizing the formation of free carbon, which can negatively impact the material's properties. psu.edu Several strategies have been developed to address this issue.
One effective method involves the use of 2,4-dichloro-2,4-disilapentane as a starting material, which has been shown to yield polycarbosilane precursors that produce SiC-based ceramics with low excess free carbon. rsc.org The pyrolysis atmosphere also plays a crucial role. For example, pyrolyzing in a hydrogen atmosphere can help remove excess carbon as methane. researchgate.net
The addition of nanoparticles, such as silicon, to the preceramic polymer can also influence the final composition. These particles can react with excess carbon during pyrolysis, promoting the formation of SiC and reducing the amount of free carbon. researchgate.net Furthermore, controlling the molecular weight of the precursor polymer is important; higher molecular weight precursors tend to give higher ceramic yields and better Si:C stoichiometry. google.com
Table 1: Research Findings on this compound-Based Precursors for SiC Ceramics
| Precursor/Method | Key Finding | Reference |
|---|---|---|
| Poly(2,4-disilapentane) oligomers | Efficient preceramic polymers for SiC. | acs.org |
| Wurtz polymerization of 2,4-dichloro-2,4-disilapentane | Produces poly(this compound) which converts to polycarbosilane, a direct SiC precursor. | google.com |
| Pyrolysis in hydrogen atmosphere | Helps to remove excess carbon as methane, improving stoichiometry. | researchgate.net |
| Addition of Si nanoparticles | Reacts with free carbon to form more SiC, reducing carbon residue. | researchgate.net |
| 2,4-dichloro-2,4-disilapentane | Starting material for precursors that yield SiC with low free carbon content. | rsc.org |
Chemical Vapor Deposition (CVD) Precursors for Thin Film Technologies
Chemical Vapor Deposition (CVD) is a widely used technique for depositing thin films of various materials onto substrates, with significant applications in the semiconductor and coatings industries. wikipedia.orgnih.gov this compound-based compounds are being explored as precursors for the CVD of silicon-containing films due to their volatility and ability to decompose cleanly at desired temperatures. gelest.com
Design and Evaluation of this compound-Based Precursors for Film Deposition
The design of effective CVD precursors is critical for achieving high-quality thin films. For silicon-containing films, precursors should be volatile, thermally stable at deposition temperatures, and decompose to deposit the desired material with minimal impurities. harvard.edu this compound and its derivatives are attractive candidates due to their silicon-carbon backbone.
Research in this area focuses on synthesizing this compound-based molecules with appropriate functional groups that facilitate vaporization and controlled decomposition. The evaluation of these precursors involves studying their deposition behavior under various CVD conditions, such as temperature, pressure, and carrier gas composition, to optimize film growth rate, uniformity, and purity.
Integration into Microelectronics and Advanced Coating Applications
The thin films produced from this compound-based precursors have potential applications in microelectronics and as advanced coatings. researchgate.netadvancedcoating.com In microelectronics, silicon carbide and related materials are valued for their properties as semiconductors and dielectrics. wikipedia.org CVD using this compound precursors could enable the deposition of these materials for manufacturing integrated circuits and other electronic devices. harvard.edu
As advanced coatings, these films can provide wear resistance, corrosion protection, and thermal stability to various components. numberanalytics.comionbond.com The ability of CVD to produce uniform and conformal coatings makes it suitable for complex geometries found in cutting tools and aerospace components. advancedcoating.comes3inc.com The development of this compound-based precursors contributes to the expansion of materials available for these demanding applications. idu.ac.id
Development of Optoelectronic Materials from Polysilane Dendrimers and Related Structures
Polysilane dendrimers represent a unique class of highly branched, silicon-rich macromolecules that have garnered significant interest for their potential applications in optoelectronics. mdpi.com These well-defined, three-dimensional structures combine the advantageous photo-physical properties of linear polysilanes with enhanced solubility and greater thermal and chemical stability. mdpi.com The development of these materials is driven by the unique electronic properties arising from silicon-silicon bond networks, making them promising candidates for next-generation optoelectronic devices. mdpi.commdpi.com
The core of polysilane dendrimer chemistry lies in the controlled, stepwise synthesis of branched silicon backbones. mdpi.com While not always explicitly named, the fundamental building blocks for these complex structures can be conceptually related to this compound and its isomers, which feature Si-Si and Si-C linkages. The synthesis strategies for creating these dendritic structures primarily involve the selective formation of silicon-silicon bonds. mdpi.com Two of the most common methods employed are Wurtz-type coupling and salt metathesis reactions. mdpi.com
In Wurtz-type coupling, silicon halides are reductively coupled using alkali metals to form Si-Si bonds. mdpi.com Salt metathesis, on the other hand, involves the reaction of a silicon nucleophile (a silyl (B83357) anion) with a silicon electrophile (an organosilicon halide), which generally offers higher selectivity in the formation of Si-Si bonds. mdpi.com These methods allow for the construction of foundational branched structures that serve as precursors for the cores and branching units of the dendrimers. mdpi.com For instance, the gas-phase structures of molecules like 1,5-disilapentane have been analyzed to understand the conformational properties of the Si-C-C-C-Si backbone, which is a recurring motif in the linkers of more complex silicon-based polymers. researchgate.net
The unique architecture of polysilane dendrimers leads to distinct optoelectronic properties. The inner Si-Si bond lengths in these dendrimers can range from 236-240 pm, which is slightly elongated compared to typical Si-Si bonds (235-236 pm), indicating some steric strain within the core. mdpi.com This structural feature, along with the extensive σ-conjugation through the silicon framework, influences the electronic transitions. The molecular orbital hybridization between donor and acceptor motifs within the structure can reduce the energy band gap. sigmaaldrich.com
The photophysical properties of polysilane dendrimers are a key area of research. They exhibit characteristic UV absorption due to σ-σ* transitions within the silicon backbone. The position of the absorption maximum (λmax) is sensitive to the conformation and length of the silicon chains. Dynamics of the excited state of polysilane dendrimers have been studied to understand the origin of their broad visible emission. acs.org This fluorescence is a critical property for applications in light-emitting devices.
Research has also explored the creation of double-core polysilane dendrimers to mitigate steric strain and fine-tune properties. researchgate.net By introducing spacer silicon atoms between the two cores, steric interactions can be minimized. researchgate.net The ability to functionalize the periphery of these dendrimers allows for further tuning of their electronic properties and solubility, making them adaptable for various device fabrication processes. mdpi.com
The table below summarizes key characteristics and research findings related to polysilane dendrimers and their precursors.
| Property | Finding | Significance for Optoelectronics |
| Synthesis Method | Wurtz-type coupling and salt metathesis are key for forming Si-Si bonds. mdpi.com | Enables precise control over the highly branched, well-defined molecular architecture required for predictable electronic behavior. |
| Structural Features | Inner Si-Si bonds are elongated (236-240 pm) due to steric hindrance. mdpi.com | The strained core influences the electronic structure and the energy of σ-σ* transitions, which are fundamental to the material's optical properties. |
| Optical Absorption | Strong UV absorption resulting from σ-σ* transitions in the silicon framework. mdpi.comresearchgate.net | The ability to absorb UV light is essential for applications such as photodetectors and can be tuned by modifying the dendrimer structure. |
| Emission Properties | Exhibit broad visible photoluminescence. acs.org | This emission is crucial for the development of organic light-emitting diodes (OLEDs) and other emissive display technologies. |
| Solubility & Stability | Good solubility in common organic solvents and higher thermal/chemical resistance compared to linear polysilanes. mdpi.com | These properties are advantageous for solution-based processing and fabrication of durable optoelectronic devices. |
| Tunability | Optoelectronic properties can be tuned by modifying side chains, linkage groups, and core structures. sigmaaldrich.comresearchgate.net | Allows for the rational design of materials with specific absorption profiles, and HOMO/LUMO energy levels for optimized device performance. sigmaaldrich.com |
The ongoing research into polysilane dendrimers, built upon fundamental units and synthetic strategies related to compounds like this compound, continues to pave the way for their application in advanced optoelectronic materials. Their unique combination of a silicon-based framework with a dendritic architecture offers a promising platform for developing next-generation light-emitting diodes, photodetectors, and other optoelectronic components.
Emerging Research Areas and Future Directions in Disilapentane Chemistry
Exploration of Novel Catalytic Systems for Disilapentane Transformations and Polymerization
The transformation and polymerization of this compound and related silanes are central to unlocking their potential. Research is moving beyond traditional catalysts to explore more efficient, selective, and sustainable systems. A significant area of investigation is the dehydrogenative polymerization of silanes. acs.org Early transition metal catalysts, particularly zirconocene (B1252598) and hafnocene-based systems, have been shown to facilitate this process. acs.orglookchem.com The mechanism of this polymerization is a subject of ongoing research to improve catalyst performance and polymer properties. acs.org
Recent advancements in catalysis offer new avenues for this compound chemistry. frontiersin.org There is a growing interest in replacing precious metal catalysts, which are common in reactions like hydrosilylation, with catalysts based on earth-abundant transition metals such as iron, cobalt, nickel, and manganese. nih.gov This shift addresses concerns about cost and sustainability. nih.gov Furthermore, novel catalytic materials are being investigated, including metal-organic frameworks (MOFs), perovskites, and 2D materials like graphene, which offer unique properties such as high surface area and tunable porosity. mdpi.com
The development of multifunctional catalysts that can perform several catalytic steps in a single reactor represents another exciting frontier. mdpi.com This approach could simplify refining and synthesis processes, for example, by combining dehydrogenation and polymerization steps. mdpi.com Advanced synthesis methods, like the sol-gel technique, are enabling precise control over the catalyst's structure, leading to materials with superior catalytic capabilities. mdpi.com Additionally, emerging fields like photocatalysis and biocatalysis, which use light or enzymes to drive reactions, are being explored to achieve novel and highly selective transformations under mild conditions. frontiersin.orgillinois.edu
Table 1: Examples of Catalytic Systems for Silane (B1218182) Transformations
| Catalyst Type | Specific Examples | Target Reaction | Reference |
|---|---|---|---|
| Metallocenes | Zirconocene, Hafnocene | Dehydrogenative Polymerization | acs.orglookchem.com |
| Earth-Abundant Metals | Fe, Co, Ni, Mn complexes | Hydrosilylation | nih.gov |
| Heterogeneous Catalysts | Supported Pd-Cu Nanoparticles, Rh/Ru Single-Atom Catalysts | Hydrosilylation | nih.gov |
| Novel Materials | Metal-Organic Frameworks (MOFs), Perovskites | General Catalysis | mdpi.com |
Development of Advanced Polymer Architectures and Controlled Functionalization of this compound Units
Control over polymer architecture at the molecular level is crucial for tailoring material properties. bioengineer.org Researchers are developing methods to create advanced polymer structures from this compound and similar monomers, moving beyond simple linear chains to more complex designs like block copolymers, branched polymers, and stereochemically controlled polymers. lookchem.combioengineer.org Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization are being employed to control the architecture and incorporate specific functional units into the polymer backbone. rsc.org
A key challenge is the controlled functionalization of the resulting polymers. frontiersin.org When polymers contain multiple reactive sites, as is common with polysilanes, there is a risk of unintended side reactions like crosslinking. frontiersin.org Strategies to achieve precise functionalization include the use of protecting groups to selectively block certain reactive sites during modification. frontiersin.org The reaction of preformed polymers through covalent post-modification is another important route to introduce new functionalities. mdpi.com
The characterization of these complex, functionalized polymers is essential to confirm their structure and purity. Modern analytical techniques, particularly matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS), are invaluable for verifying the molecular weight distribution and, crucially, the identity and fidelity of the end groups on the polymer chains. sigmaaldrich.com This analytical precision is fundamental to establishing structure-property relationships and designing materials for specific applications. sigmaaldrich.com
Integration of this compound Moieties into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials, which combine distinct components at the molecular level, offer a pathway to create multifunctional materials with novel properties. rsc.org These materials are broadly classified into two categories: Class I, where the organic and inorganic components are linked by weak interactions like van der Waals forces or hydrogen bonds, and Class II, where they are connected by strong covalent bonds. rsc.org The integration of this compound units into such frameworks is a promising research direction.
The versatility of the sol-gel process, which allows for the formation of inorganic networks at low temperatures, makes it a suitable method for creating these hybrids, as it is compatible with organic moieties. mdpi.com The goal of creating these materials is to combine the advantages of both components—for instance, the processability and functionality of an organic polymer with the thermal stability and mechanical strength of an inorganic material like silica. mdpi.com
Investigation of this compound as a Precursor for Earth-Abundant Semiconductor Materials
This compound and its derivatives are gaining attention as molecular precursors for the deposition of thin films used in semiconductor manufacturing. lookchem.comwimco.co.kr In processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), precursors are gaseous or liquid compounds that decompose on a heated substrate to form a solid film. azonano.com The choice of precursor is critical as it influences the deposition rate, film quality, and the temperature required for the process. princeton.edu
Higher-order silanes, a class that includes this compound, have been shown to increase the growth rate of silicon epitaxial layers at lower temperatures compared to traditional precursors like silane (SiH₄). princeton.edu Lower deposition temperatures are highly desirable in modern semiconductor fabrication as they reduce the thermal budget, minimizing unwanted diffusion of dopants and enabling the creation of sharper, more defined device structures. princeton.edu
Specific this compound derivatives are being developed for targeted applications. For example, 2,4-dichloro-2,4-disilapentane serves as a starting material for polycarbosilanes, which are themselves precursors to silicon carbide (SiC)-based ceramics. researchgate.net Silicon carbide is a wide-bandgap semiconductor valued for its performance in high-power and high-frequency electronics. Another precursor, identified by the code "DIS," is used to deposit highly conformal silicon nitride (SiN) thin films, which act as gate spacers in advanced transistor architectures like Gate-All-Around (GAA) FETs. wimco.co.kr The use of such specialized precursors is essential for building the complex, three-dimensional structures found in next-generation microchips. wimco.co.krresearchgate.net
Table 2: this compound-Related Semiconductor Precursors
| Precursor | Application | Deposited Material | Key Advantage | Reference |
|---|---|---|---|---|
| "DIS" | GAA gate spacer | Silicon Nitride (SiN) | Highly conformal films, stable vapor phase | wimco.co.kr |
| 2,4-dichloro-2,4-disilapentane | Precursor to SiC ceramics | Polycarbosilane (then SiC) | Access to SiC materials | researchgate.net |
| 1,4-disilapentane (mentioned in patent) | General film formation | Silicon-based films | Potential for CVD/ALD processes | unifiedpatents.com |
Computational Design and Predictive Modeling of Novel this compound Derivatives and their Reactivity
Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and development of new molecules and materials. researchgate.netorientjchem.org These methods allow researchers to predict the properties and reactivity of novel this compound derivatives before undertaking time-consuming and expensive laboratory synthesis. nih.govmathworks.com
Predictive modeling can be broadly categorized into mathematical approaches, which use equation-based models, and computational or "black box" approaches like machine learning, which learn relationships directly from data. mathworks.com In the context of this compound chemistry, quantum mechanical methods like Density Functional Theory (DFT) are used to calculate fundamental electronic properties of molecules. chemrxiv.org These calculated properties, or "quantum descriptors," can then be correlated with experimental reactivity, helping to build structure-activity relationships. chemrxiv.org For example, DFT can be used to model reaction profiles and identify which electronic properties of a molecule are the strongest predictors of its reaction barriers. chemrxiv.org
Machine learning models can be trained on data from these calculations or from experiments to predict the outcome of new reactions. researchgate.net This allows for the rapid screening of vast chemical spaces to identify promising new derivatives or reaction conditions. researchgate.netnih.gov This synergy between computational modeling and experimental work is crucial for the rational design of new this compound-based molecules with tailored reactivity for specific applications, from new polymerization catalysts to precursors for advanced materials. mdpi.comnih.govwhiterose.ac.uk The ultimate goal is to move from trial-and-error discovery to a more predictive and design-oriented approach. orientjchem.org
Q & A
Q. How can researchers effectively visualize this compound’s conformational equilibria in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
